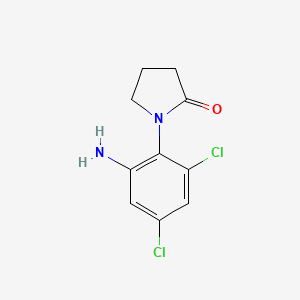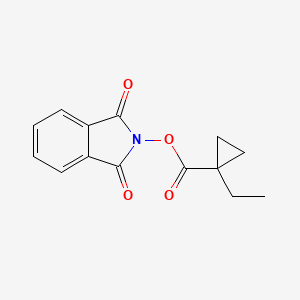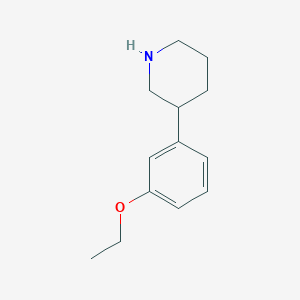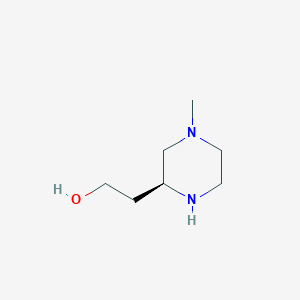
4-(2,3,4-Trifluorophenyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3,4-Trifluorophenyl)piperidine: is a chemical compound with the following structure:
C11H12F3N
It contains a piperidine ring substituted with a trifluorophenyl group. The compound’s systematic name is (3R)-3-AMINO-1-[3-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-1,2,4-TRIAZOLO[4,3-A]PYRAZIN-7-YL]-4-(2,4,5-TRIFLUOROPHENYL)BUTAN-1-ONE .
Vorbereitungsmethoden
Synthetic Routes: The synthetic routes for 4-(2,3,4-Trifluorophenyl)piperidine involve coupling reactions. One notable method is the Suzuki–Miyaura coupling , which forms carbon–carbon bonds using palladium catalysts. In this process, an organoboron reagent reacts with an organic halide or triflate to yield the desired product. Boron reagents, such as boronic acids and boronate esters, are commonly employed in this coupling reaction .
Industrial Production: Industrial production methods may vary, but the Suzuki–Miyaura coupling remains a key strategy for large-scale synthesis.
Analyse Chemischer Reaktionen
Reaction Types: 4-(2,3,4-Trifluorophenyl)piperidine can undergo various reactions, including:
- Oxidation
- Reduction
- Substitution
- Oxidation : Typically involves oxidants like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
- Reduction : Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
- Substitution : Reactions with halogens (e.g., bromination or chlorination) or nucleophilic substitutions.
Major Products: The specific products depend on the reaction conditions and reagents used. For example, reduction may yield the corresponding piperidine derivative.
Wissenschaftliche Forschungsanwendungen
4-(2,3,4-Trifluorophenyl)piperidine finds applications in:
- Medicinal Chemistry : It may serve as a scaffold for drug development due to its unique properties.
- Biological Studies : Researchers explore its interactions with biological targets.
- Industry : It could be used in the synthesis of other compounds.
Wirkmechanismus
The exact mechanism by which 4-(2,3,4-Trifluorophenyl)piperidine exerts its effects depends on its specific application. It may interact with receptors, enzymes, or cellular pathways.
Vergleich Mit ähnlichen Verbindungen
While I don’t have a direct list of similar compounds, researchers often compare it to related piperidine derivatives. Its trifluorophenyl substitution sets it apart from other piperidines.
Remember that further research and experimentation are essential to fully understand this compound’s properties and applications.
Eigenschaften
Molekularformel |
C11H12F3N |
|---|---|
Molekulargewicht |
215.21 g/mol |
IUPAC-Name |
4-(2,3,4-trifluorophenyl)piperidine |
InChI |
InChI=1S/C11H12F3N/c12-9-2-1-8(10(13)11(9)14)7-3-5-15-6-4-7/h1-2,7,15H,3-6H2 |
InChI-Schlüssel |
QXHDMGCGERTXMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1C2=C(C(=C(C=C2)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


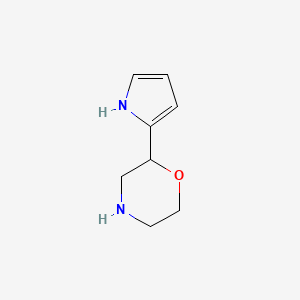
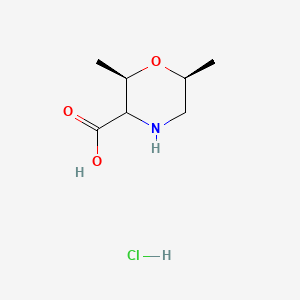
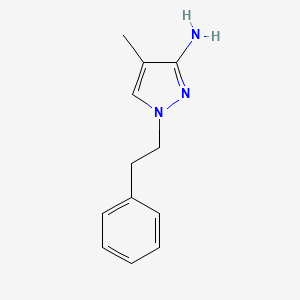



![{3-[(3-Bromopropyl)(propyl)amino]propyl}dimethylaminedihydrobromide](/img/structure/B13522776.png)

